[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine
CAS No.: 438030-43-4
Cat. No.: VC6436111
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.
![[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine - 438030-43-4](/images/structure/VC6436111.png)
Specification
CAS No. | 438030-43-4 |
---|---|
Molecular Formula | C16H15N3O2S |
Molecular Weight | 313.38 |
IUPAC Name | N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C16H15N3O2S/c1-11-4-2-3-5-14(11)18-16-17-10-15(22-16)12-6-8-13(9-7-12)19(20)21/h2-9,15H,10H2,1H3,(H,17,18) |
Standard InChI Key | UZULWBMACAOYNU-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC2=NCC(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
The molecular formula of [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.37 g/mol . The compound features a partially saturated thiazole ring (4,5-dihydrothiazole), which distinguishes it from fully aromatic thiazoles. Key substituents include:
-
A 4-nitrophenyl group at position 5, introducing electron-withdrawing properties.
-
An o-tolylamine (2-methylphenylamine) group at position 2, contributing steric bulk and potential hydrogen-bonding capabilities.
The IUPAC name, N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine, reflects this substitution pattern . Structural elucidation via spectroscopic methods (e.g., NMR, IR) remains unreported in the literature, but analogous thiazoles are typically characterized by distinct signals for the thiazole ring protons (δ 3.5–4.5 ppm for dihydrothiazoles) and nitro group vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹ in IR) .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine is documented, its structure suggests plausible pathways derived from established thiazole syntheses:
Cyclocondensation of Thioureas
A common method for dihydrothiazoles involves cyclocondensation of thioureas with α-halo ketones or aldehydes. For example:
-
Chloroacetyl chloride reacts with aromatic amines to form chloroacetyl intermediates, which subsequently cyclize with ammonium thiocyanate under pressurized conditions (e.g., Q-Tube reactors) to yield 4-thiazolidinones .
-
Further functionalization via coupling with nitroaryl hydrazonals or diazonium salts could introduce the 4-nitrophenyl group .
Diazonium Salt Coupling
The nitro group may be introduced via diazotization of 4-nitroaniline, followed by coupling with a pre-formed thiazole-amine intermediate. This approach is exemplified in the synthesis of aryl azothiazoles, where diazonium salts react with thiazole derivatives to form azo linkages .
High-Pressure Methods
Modern techniques like Q-Tube-based high-pressure synthesis (100–150 psi) enhance reaction efficiency and yields for thiazole derivatives, as demonstrated in the preparation of anticancer thiazolo[4,5-c]pyridazines .
Manufacturing and Scalability
Commercial suppliers such as AK Scientific and American Custom Chemicals Corporation offer the compound at prices ranging from $203/250 mg to $1,114.58/5 g, indicating limited scalability and high production costs .
Physicochemical Properties
Data specific to this compound are sparse, but inferences can be drawn from structural analogs:
Property | Value/Description |
---|---|
Solubility | Likely soluble in DMSO, DMF; poor in water |
Melting Point | Not reported |
Stability | Stable under inert storage; nitro group may pose explosion risk at high temperatures |
Nitroaryl compounds generally exhibit moderate thermal stability but require cautious handling due to potential explosive decomposition .
Supplier | Packaging | Price |
---|---|---|
AK Scientific | 250 mg | $203 |
American Custom Chemicals | 5 g | $1,114.58 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume